Quinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELRMPRLCPFTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172415 | |

| Record name | 2,4-Diaminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-48-5 | |

| Record name | 2,4-Diaminoquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1899-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1899-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinazoline-2,4-diamine chemical properties and structure

An In-depth Technical Guide to Quinazoline-2,4-diamine: Chemical Properties, Structure, and Biological Activity

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a privileged scaffold in medicinal chemistry.[1] Its bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for the development of therapeutic agents.[2] Substituted derivatives of this core are integral to several approved drugs and are actively investigated for a range of pharmacological activities, including anticancer, antimalarial, and anti-tubercular properties.[1][3][4][5] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key biological interactions of this compound for researchers and drug development professionals.

Chemical Structure and Properties

The fundamental structure of this compound consists of a quinazoline core with amino groups substituted at the C2 and C4 positions.

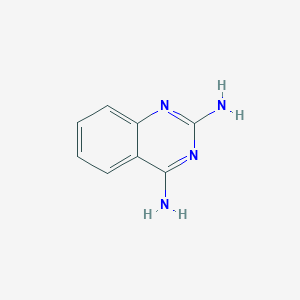

Caption: 2D structure of the this compound molecule.

Physicochemical Properties

The key chemical and physical properties of the parent this compound molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | [6] |

| Molecular Weight | 160.18 g/mol | [6] |

| CAS Number | 1899-48-5 | [6][7] |

| IUPAC Name | This compound | [6] |

| Appearance | Light yellow crystalline solid | [2] |

| pKa | 3.51 | [2] |

| Solubility | Soluble in water | [2] |

Spectroscopic and Crystallographic Data

Mass Spectrometry: The mass spectrum of this compound shows a top peak at an m/z of 160, corresponding to the molecular ion [M]⁺.[6] High-resolution mass spectrometry (HRMS) is commonly used to confirm the elemental composition of its synthesized derivatives.[8]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the unsubstituted quinazoline core typically shows signals for the aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts of the amine protons can vary and may appear as broad singlets. For substituted derivatives, characteristic shifts are observed. For example, in N-4-Benzyl-6,7-dimethoxy-N2-[2-(3-methoxy-phenyl)-ethyl]this compound, the methoxy groups appear as singlets around δ 3.70-3.95 ppm, while aromatic protons appear as multiplets in the δ 6.69-7.58 ppm range.[9]

-

¹³C NMR: The carbon NMR for quinazoline derivatives shows signals for aromatic carbons typically between δ 110-165 ppm. For instance, in 6,7-dimethoxy substituted analogs, the methoxy carbons resonate around δ 55 ppm.[8]

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for synthesizing the this compound scaffold involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a 2,4-dichloroquinazoline intermediate.[3][12]

General Procedure:

-

Preparation of 2,4-Dichloroquinazoline (Intermediate 1): The synthesis typically begins with the chlorination of quinazoline-2,4(1H,3H)-dione (benzoyleneurea) using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, under reflux conditions.[3][12]

-

Regioselective C4-Substitution (Intermediate 2): The first nucleophilic substitution is performed regioselectively at the more reactive C4 position. The 2,4-dichloroquinazoline is treated with a primary or secondary amine (1 equivalent) in a solvent like THF or n-BuOH, often in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) at temperatures ranging from room temperature to 40°C.[3][12]

-

C2-Substitution (Final Product): The second chlorine atom at the C2 position is displaced by reacting the 2-chloro-4-aminoquinazoline intermediate with a second amine (2 equivalents). This step typically requires harsher conditions, such as heating in a solvent like isopropyl alcohol at 120°C in a sealed vial.[3]

-

Purification: The crude product is purified by standard laboratory techniques, most commonly column chromatography on silica gel.[3]

Caption: Synthetic workflow for N2,N4-disubstituted quinazoline-2,4-diamines.

Characterization Methods

-

Thin Layer Chromatography (TLC): Used to monitor the progress of reactions.

-

Column Chromatography: The standard method for purifying crude products using silica gel.[3]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the final compounds.[8][9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the synthesized products.[9]

Biological Activity and Signaling Pathways

This compound and its derivatives have been identified as potent inhibitors in various biological pathways, making them attractive for drug discovery.

Anticancer Activity: This scaffold is of particular interest for its antitumor properties.[4] Certain derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) or by binding to DNA and inhibiting topoisomerases.[4]

Wnt/β-catenin Signaling Pathway Inhibition: Recent studies have identified 2,4-diamino-quinazoline (2,4-DAQ) as a selective inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer.[13]

-

Mechanism of Action: 2,4-DAQ functions as a selective inhibitor of the Lymphoid Enhancer-Binding Factor 1 (Lef1). Lef1 is a key transcription factor that, upon binding with β-catenin, translocates to the nucleus and activates Wnt target genes.

-

Downstream Effects: By inhibiting Lef1, 2,4-DAQ suppresses the expression of critical Wnt target genes such as AXIN2, MYC, and LGR5. This suppression leads to the inhibition of cancer cell growth, migration, and invasion, and can induce apoptosis.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynce.com [biosynce.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Quinazoline-2,4-diamine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, quinazoline-2,4-diamine analogues have emerged as a particularly promising class of compounds, demonstrating potent inhibitory activity against various therapeutic targets implicated in cancer, infectious diseases, and other pathological conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogues, with a focus on their mechanisms of action and therapeutic potential.

Synthetic Strategies for this compound Analogues

The construction of the this compound core and its subsequent diversification can be achieved through several synthetic routes. A common and versatile approach involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline intermediates.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for N2,N4-disubstituted quinazoline-2,4-diamines.

This strategy allows for the introduction of diverse substituents at the N2 and N4 positions, enabling extensive structure-activity relationship (SAR) studies. Alternative methods, such as copper-catalyzed reactions of 2-bromobenzonitriles with guanidine, also provide efficient access to this scaffold.[1] Solid-phase synthesis techniques have been developed to facilitate the rapid generation of libraries of this compound analogues for high-throughput screening.[2][3]

Biological Activities and Therapeutic Targets

This compound analogues have been investigated for a multitude of therapeutic applications, with oncology being a primary focus. These compounds have demonstrated significant activity against various cancer cell lines and have been shown to modulate key signaling pathways involved in tumorigenesis.

Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit protein kinases and other enzymes crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected this compound Analogues

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 9.1 | [4] |

| 4c | HCT-116 (Colon) | 10.5 | [4] |

| 4c | HePG-2 (Liver) | 11.2 | [4] |

| 5b | MCF-7 (Breast) | 10.2 | [4] |

| 5b | HCT-116 (Colon) | 9.8 | [4] |

| 5b | HePG-2 (Liver) | 12.0 | [4] |

| Gefitinib | HeLa (Cervical) | 4.3 | [5] |

| Gefitinib | MDA-MB231 (Breast) | 28.3 | [5] |

| Compound 21 | HeLa (Cervical) | 2.81 | [5] |

| Compound 22 | HeLa (Cervical) | 1.85 | [5] |

| Compound 23 | HeLa (Cervical) | 2.13 | [5] |

Other Biological Activities

Beyond cancer, these analogues have shown promise as antibacterial, antileishmanial, and β cell-protective agents. The diverse biological profile highlights the versatility of the this compound scaffold.

Signaling Pathway Modulation

The therapeutic effects of this compound analogues are intrinsically linked to their ability to interfere with specific cellular signaling pathways.

Wnt/β-catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer.[6][7] Certain this compound derivatives have been identified as potent inhibitors of this pathway.[8][9][10] They can suppress the expression of Wnt target genes, leading to the inhibition of cancer cell growth and induction of apoptosis.[8][9]

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[11][12][13][14] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target. Many quinazoline derivatives, including some 2,4-diamino analogues, are potent EGFR inhibitors.[11][12][13][14]

Caption: Inhibition of the EGFR signaling pathway.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[15][16][17][18] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death. Some quinazoline-2,4-dione analogues have been identified as potent PARP inhibitors.[15][16][17]

Caption: Mechanism of PARP inhibition.

Experimental Protocols

General Procedure for the Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

A representative synthetic protocol is outlined below, based on procedures described in the literature.[1][4][19]

Caption: Step-by-step synthetic protocol.

Detailed Steps:

-

Synthesis of N2-substituted-4-chloroquinazoline: To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., n-butanol or DMF), the first primary amine (1.0-1.2 equivalents) and a base such as diisopropylethylamine (DIEA) are added. The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is isolated, for instance, by precipitation and filtration.

-

Synthesis of N2,N4-disubstituted this compound: The isolated N2-substituted-4-chloroquinazoline is dissolved in a suitable solvent, and the second primary or secondary amine (1.0-1.5 equivalents) and a base are added. The mixture is then heated to reflux until the reaction is complete as indicated by TLC. The final product is purified using techniques such as column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5][20][21][22][23]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized this compound analogues and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This compound analogues represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of analogues with improved activity against drug-resistant targets, the exploration of novel therapeutic applications, and the elucidation of their detailed mechanisms of action through advanced biological and computational techniques. The continued investigation of these promising molecules holds the potential to deliver next-generation therapeutics for a range of human diseases.

References

- 1. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wjpmr.com [wjpmr.com]

The Quinazoline-2,4-diamine Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Quinazoline-2,4-diamine Compounds for Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] Among these, this compound compounds have emerged as a "privileged scaffold," indicating their ability to bind to a variety of biological targets with high affinity. This has led to the development of numerous derivatives with potent anticancer, antimicrobial, and antiprotozoal properties.[2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing key structural modifications that influence their biological activity. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.

Core Structure-Activity Relationships

The biological activity of this compound compounds can be systematically modulated by substitutions at various positions of the quinazoline ring system, primarily at the N2, N4, and C6/C7 positions.

Substitutions at the N2 and N4 Positions

The nature of the substituents at the 2- and 4-amino positions plays a critical role in determining the potency and selectivity of these compounds.

-

N4-Position: Substitution at the N4 position with a benzylamine group has been shown to be a key determinant of activity in several studies.[5] For instance, in a series of anti-tubercular agents, an N-(4-fluorobenzyl) group at the 4-position was identified as a crucial feature for potent activity.[5]

-

N2-Position: The substituent at the N2-position significantly influences the compound's biological profile. In the same anti-tubercular series, a piperidine ring at the 2-position was found to be optimal for activity.[5] In another study on antileishmanial agents, N2-benzyl substitution was generally more favorable for activity than N4-benzyl substitution.[4]

Substitutions on the Quinazoline Core

Modifications on the benzo portion of the quinazoline ring, particularly at positions 6 and 7, are also pivotal for modulating activity.

-

Positions 6 and 7: The introduction of small electron-donating groups, such as methoxy groups at the 6- and 7-positions, has been a common strategy in the design of potent enzyme inhibitors. For example, 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been investigated as α1-adrenoceptor antagonists.[6]

-

Position 6: In a series of cytotoxic quinazoline-2,4,6-triamine derivatives, the introduction of nitrobenzoyl substituents at the 6-position resulted in the most potent antiprotozoal activity.[7]

The following table summarizes the quantitative structure-activity relationship data from various studies, highlighting the impact of different substituents on the biological activity of this compound derivatives.

| Compound ID | N2-Substituent | N4-Substituent | Core Substituent(s) | Target/Assay | Activity (IC50/EC50/GI50) | Reference |

| 7 | Piperidin-1-yl | 4-Fluorobenzyl | None | M. tuberculosis growth inhibition | <0.2 µM | [5] |

| 15 | Benzyl | Methyl | None | L. donovani amastigotes | 0.15 µM | [4] |

| 11d | Varied Amine | 3-(Dimethylamino)-1-propylamine | 2-(2-Nitrophenyl) | CNE-2, PC-3, SMMC-7721 cell proliferation | 9.3 ± 0.2 µM, 9.8 ± 0.3 µM, 10.9 ± 0.2 µM | [8] |

| 16 | Varied Amine | Varied Amine | 6-Nitrobenzoyl | Antiprotozoal | Not specified | [7] |

| A5 | Isopropyl | Benzylamine | None | E. coli, S. aureus, S. epidermidis (MIC) | 3.9 µg/mL | [9] |

| 1am | Constrained amine | Amine | 8-Carboxamide | Human CD38 inhibition | <10 nM | [10] |

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms of action, often by inhibiting key enzymes involved in cellular signaling pathways.

One of the most well-documented mechanisms is the inhibition of dihydrofolate reductase (DHFR) , an essential enzyme in folate metabolism.[2][11] By inhibiting DHFR, these compounds disrupt the synthesis of nucleic acids and amino acids, leading to cell death. This mechanism is particularly relevant for their antiprotozoal and anticancer activities.

Another significant target is the epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][12] Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as EGFR inhibitors.

The diagram below illustrates a generalized signaling pathway involving EGFR, which can be targeted by this compound derivatives.

Caption: EGFR signaling pathway and its inhibition.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.

General Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

A common synthetic route to N2,N4-disubstituted quinazoline-2,4-diamines starts from commercially available anthranilic acids.[4][11] The general workflow is depicted below.

Caption: General synthetic workflow for quinazolines.

Detailed Protocol:

-

Cyclization: Commercially available anthranilic acids are cyclized with urea to form the corresponding quinazoline-2,4-dione.[4][11]

-

Chlorination: The resulting quinazoline-2,4-dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 2,4-dichloroquinazoline intermediate.[4][11]

-

Selective Amination at C4: The 2,4-dichloroquinazoline undergoes a selective nucleophilic aromatic substitution at the more reactive C4 position with a primary or secondary amine to give the 4-amino-2-chloroquinazoline intermediate.[4][11]

-

Amination at C2: Finally, a second amination at the C2 position with a different amine furnishes the desired N2,N4-disubstituted this compound.[4][11]

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful area for drug discovery, with a rich and expanding structure-activity relationship landscape. The versatility of this core allows for fine-tuning of its pharmacological properties through systematic chemical modifications. Future research in this area will likely focus on the development of more selective and potent inhibitors for specific biological targets, including novel kinases and other enzymes implicated in disease. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation this compound-based therapeutics. Furthermore, exploring novel drug delivery systems and combination therapies will be crucial in translating the potent in vitro activities of these compounds into effective clinical outcomes.

References

- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencepub.net [sciencepub.net]

- 3. mdpi.com [mdpi.com]

- 4. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Quinazoline-2,4-diamine as a Kinase Inhibitor: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives as kinase inhibitors, with a focus on their role as ATP-competitive inhibitors. We will delve into the structural basis of their inhibitory activity, supported by quantitative data, detailed experimental protocols for their characterization, and visual representations of key concepts and pathways.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major class of drug targets. The quinazoline core has emerged as a highly successful scaffold for the development of kinase inhibitors. Derivatives of this compound are a prominent class of Type I kinase inhibitors, which act by competing with ATP for binding to the active site of the kinase.

The versatility of the this compound scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinically approved drugs targeting kinases such as the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: ATP-Competitive Inhibition

This compound derivatives primarily function as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding pocket of the kinase active site. Their mechanism of action is characterized by key molecular interactions:

-

Hinge-Binding Motif: The quinazoline core acts as a scaffold that orients substituents to interact with the kinase's active site. A crucial interaction is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The N1 and/or N3 atoms of the quinazoline ring are often involved in these hydrogen bonds, mimicking the adenine portion of ATP.

-

Hydrophobic Interactions: The aromatic nature of the quinazoline ring and its substituents allows for favorable hydrophobic interactions with non-polar residues within the ATP-binding pocket.

-

Gatekeeper Residue Interaction: The selectivity of this compound derivatives is often influenced by the nature of the "gatekeeper" residue in the kinase active site. A smaller gatekeeper residue provides a larger hydrophobic pocket that can be exploited by bulky substituents on the inhibitor, enhancing both potency and selectivity.

The binding of the inhibitor to the kinase active site prevents the binding of ATP, thereby blocking the phosphotransferase reaction and inhibiting the downstream signaling cascade.

Caption: ATP-Competitive Inhibition by this compound.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes representative data for a hypothetical this compound derivative against a panel of kinases.

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| EGFR | 15 | 5 | Biochemical |

| HER2 | 30 | 12 | Biochemical |

| VEGFR2 | 250 | 100 | Biochemical |

| SRC | >1000 | >500 | Biochemical |

| ABL | >1000 | >500 | Biochemical |

Note: The data presented in this table is for illustrative purposes and represents typical values for a selective this compound-based inhibitor. Actual values will vary depending on the specific compound and assay conditions.

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound inhibitors are heavily influenced by the nature and position of substituents on the quinazoline core.

-

Position 4: Substitutions at this position are critical for interacting with the hinge region and determining selectivity. Aniline derivatives at this position are common.

-

Positions 6 and 7: These positions are often modified to improve solubility and pharmacokinetic properties, as well as to gain additional interactions in the ATP binding site. Methoxy groups are frequently found at these positions.

-

Position 2: The diamine at this position can be further substituted to modulate the compound's properties.

Affected Signaling Pathways: The EGFR Example

Given that many this compound derivatives target EGFR, their mechanism of action directly impacts the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Caption: Inhibition of the EGFR Signaling Pathway.

Experimental Protocols

The characterization of this compound kinase inhibitors involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the IC50 of the inhibitor against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Peptide substrate

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

This compound inhibitor at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

-

Add the this compound inhibitor at a range of concentrations (typically from low nM to high µM).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

-

Cancer cell line (e.g., A431 for EGFR inhibitors)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound inhibitor

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

96-well plates

-

Plate reader

Protocol:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the this compound inhibitor for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of proliferation inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

Conclusion

The this compound scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Their mechanism of action as ATP-competitive inhibitors, driven by key interactions with the hinge region and hydrophobic pockets of the kinase active site, is well-established. The ability to systematically modify the scaffold allows for the optimization of their pharmacological profile. A thorough understanding of their mechanism of action, supported by robust in vitro and cell-based characterization, is essential for the continued development of this important class of therapeutic agents.

Spectroscopic Blueprint of Quinazoline-2,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of Quinazoline-2,4-diamine, a key heterocyclic scaffold in medicinal chemistry. By detailing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized experimental protocols, this document serves as a crucial resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Spectroscopic Data

The structural integrity and purity of this compound can be unequivocally determined through the combined application of NMR and MS. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive experimental NMR data for a wide array of substituted this compound derivatives is available, a definitive, publicly accessible high-resolution spectrum for the parent compound is not readily found in the surveyed literature. The data presented below is a compilation of predicted values from reputable spectroscopic databases and analysis of closely related analogs. These values provide a reliable reference for the expected chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.85 | d | ~8.0 |

| H-6 | ~7.20 | t | ~7.5 |

| H-7 | ~7.60 | t | ~7.5 |

| H-8 | ~7.45 | d | ~8.0 |

| 2-NH₂ | ~6.50 | br s | - |

| 4-NH₂ | ~7.00 | br s | - |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm). d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~162.5 |

| C-4 | ~160.0 |

| C-4a | ~115.0 |

| C-5 | ~128.0 |

| C-6 | ~124.0 |

| C-7 | ~134.0 |

| C-8 | ~118.0 |

| C-8a | ~152.0 |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry of this compound provides a definitive confirmation of its molecular weight and offers insights into its fragmentation patterns under ionization. The primary mass spectral data is sourced from the National Institute of Standards and Technology (NIST) database, available through PubChem (CID 65087).[1]

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Major m/z Peaks | |

| Top Peak | 160 |

| 2nd Highest | 118 |

| 3rd Highest | 143 |

Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and MS data for this compound and its derivatives. These protocols are designed to be adaptable to various laboratory settings and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

Tune and shim the instrument to achieve a homogeneous magnetic field.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-180 ppm.

-

A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the proton signals to determine the relative number of protons.

Mass Spectrometry (MS) Protocol

1. Sample Preparation:

-

For Electrospray Ionization (ESI) or similar soft ionization techniques, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.

-

For Electron Impact (EI) ionization, the sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC).

2. Instrumentation and Data Acquisition:

-

Select an appropriate ionization method. ESI is common for confirming the molecular ion, while EI provides valuable fragmentation information.

-

Choose a mass analyzer based on the desired resolution and accuracy (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

3. Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI in positive mode).

-

Analyze the fragmentation pattern to deduce structural information.

-

Compare the observed isotope pattern with the theoretical pattern for the proposed elemental composition.

Visualizing Molecular Interactions and Workflows

To further aid in the understanding of this compound's role in biological systems and the analytical processes for its characterization, the following diagrams have been generated.

Wnt Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Wnt signaling pathway, a critical pathway in cellular proliferation and differentiation that is often dysregulated in cancer.[2] The compound is believed to exert its effects by targeting downstream components of this pathway.

Experimental Workflow for Spectroscopic Analysis

The logical flow of experiments for the complete spectroscopic characterization of this compound is crucial for ensuring accurate and reproducible results.

References

An In-depth Technical Guide to the Tautomerism and Stereochemistry of Quinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the tautomeric forms and stereochemical considerations of Quinazoline-2,4-diamine, a crucial scaffold in medicinal chemistry. This document synthesizes spectroscopic and computational data, outlines relevant experimental protocols, and visualizes key concepts to support research and development efforts in this area.

Tautomerism of this compound

This compound can exist in several tautomeric forms due to the prototropic mobility of hydrogen atoms across the nitrogen centers of the pyrimidine ring and the exocyclic amino groups. The predominant tautomers are the diamino form and various imino forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Principal Tautomeric Forms

The primary tautomeric equilibrium for this compound involves the diamino and amino-imino forms. The diamino tautomer is generally considered the most stable form, though the imino tautomers can be significantly populated under certain conditions.

Review of Quinazoline-2,4-diamine in drug discovery

An In-depth Technical Guide to Quinazoline-2,4-diamine in Drug Discovery

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] Among its various derivatives, this compound has emerged as a particularly versatile framework for the development of novel therapeutic agents. This structural motif, characterized by a fused benzene and pyrimidine ring system with amino groups at the 2 and 4 positions, serves as a key template for designing molecules with a wide spectrum of pharmacological activities.[3][4] Its ability to form hydrogen bonds and engage in π–π stacking interactions with biological targets contributes to its broad utility.[5]

Derivatives of this compound have been extensively explored for their potential in treating a range of diseases, most notably cancer, but also bacterial and parasitic infections, inflammatory conditions, and neurological disorders.[2][3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as kinases, dihydrofolate reductase (DHFR), and DNA gyrase.[3] This guide provides a comprehensive technical overview of the this compound core in drug discovery, covering its synthesis, structure-activity relationships (SAR), therapeutic applications, and mechanisms of action, supported by quantitative data and experimental protocols.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several routes, often starting from readily available anthranilic acid derivatives. A common and versatile approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated quinazoline precursor.

A general synthetic workflow begins with the cyclization of an appropriate anthranilic acid derivative to form a quinazolinone, which is then halogenated to provide a key intermediate, such as 2,4-dichloroquinazoline. This intermediate allows for the regioselective introduction of various amines at the C4 and C2 positions. The greater reactivity of the C4 chlorine atom allows for its selective displacement at lower temperatures, followed by the substitution of the C2 chlorine, often requiring harsher conditions. This stepwise approach is highly amenable to the creation of diverse chemical libraries for screening.[6]

For example, a solid-phase synthesis approach has been successfully employed to generate libraries of 2,4-diaminoquinazolines. This method involves attaching a primary amine to a solid support, reacting it with 2,4-dichloroquinazoline, and then displacing the second chlorine with another amine in solution.[6]

Another synthetic strategy involves the reaction of 2-aminobenzonitriles with guanidine carbonate. For instance, 2-fluoro-6-(trifluoromethyl)benzonitrile can be heated with guanidine carbonate in DMA to yield 5-(trifluoromethyl)this compound directly.[7]

Caption: General synthetic routes to the this compound scaffold.

Therapeutic Applications and Mechanisms of Action

The unique structure of the this compound scaffold allows it to interact with a multitude of biological targets, leading to a broad range of therapeutic applications.

Anticancer Activity

The most extensively studied application of quinazoline-2,4-diamines is in oncology.[8] These compounds exert their antitumor effects through various mechanisms:

-

Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that often drive cancer growth when dysregulated.[3] A primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][9] Compounds like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, act as ATP-competitive inhibitors, blocking signaling cascades that lead to tumor cell proliferation.[1][3] Derivatives have also been developed to inhibit other receptor tyrosine kinases such as VEGFR-2, PDGFR-β, and Aurora A kinase, making them multi-targeted agents.[3][10]

-

Wnt/β-catenin Signaling Inhibition: The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[3][11] It targets the transcription factor Lef1, leading to the downregulation of oncogenic targets like AXIN2, MYC, and LGR5. This suppression of Wnt signaling results in decreased cancer cell growth, induction of apoptosis, and inhibition of migration and invasion in gastric cancer models.[11]

-

Dihydrofolate Reductase (DHFR) Inhibition: As antifolates, some 2,4-diaminoquinazoline derivatives inhibit DHFR, an enzyme critical for the synthesis of DNA precursors.[3] This mechanism is shared with classical chemotherapy agents like methotrexate.

-

Other Mechanisms: Quinazoline-based drugs have also been shown to inhibit topoisomerases and telomerase, leading to cell death by disrupting DNA replication and repair systems.[9] Additionally, some derivatives act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in the DNA repair process.[8]

Caption: Inhibition of the Wnt/β-catenin pathway by 2,4-Diaminoquinazoline.

Antibacterial and Antimalarial Activity

The this compound scaffold is also effective against microbial pathogens.

-

Antibacterial Agents: The primary mechanism for antibacterial action is the inhibition of bacterial DHFR.[3] A series of 5-substituted 2,4-diaminoquinazolines have demonstrated potent inhibition of DHFR in bacteria like Escherichia coli and Staphylococcus aureus.[3] These compounds are designed for high selectivity, targeting the bacterial enzyme far more effectively than the human counterpart.[3] Some derivatives also act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[12][13]

-

Antimalarial Agents: In the fight against malaria, derivatives such as 5-chloro-N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine are potent inhibitors of the Plasmodium falciparum DHFR enzyme, even against strains resistant to conventional antifolate drugs.[3]

Other Therapeutic Areas

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, 2,4-disubstituted quinazoline derivatives have been investigated as multi-targeting agents that can act as dual cholinesterase inhibitors (AChE and BuChE), prevent amyloid-β (Aβ) aggregation, and exhibit antioxidant properties.[3]

-

Antiviral Activity: Certain 2,4-disubstituted quinazoline derivatives have shown potential as anti-influenza agents.[2]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

-

Substitutions at N2 and N4: The amino groups at positions 2 and 4 are crucial for activity and serve as key points for modification. In many anticancer agents, a substituted aniline group at the C4 position is critical for EGFR kinase inhibition.[3] For antibacterial activity, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized, where substituents on the N4-benzylamine group were investigated to optimize activity against E. coli and S. aureus.[14]

-

Substitutions on the Quinazoline Ring: Modifications on the fused benzene ring also significantly influence potency and selectivity. For instance, dimethoxy groups at positions 6 and 7 are common in many bioactive 2,4-diaminoquinazolines, including those used in solid-phase synthesis libraries.[6] In a series of 2-anilino-4-alkylaminoquinazolines, a 4-nitro substituent on the N2-phenyl ring was found to be more favorable for anticancer activity than a 3-nitro substitution.[9]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected this compound derivatives against various biological targets.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Target/Cell Line | IC50 | Reference |

| Compound 6 | Aurora A Kinase | 15 nM | [10] |

| MDA-MB-468 (TNBC) | 0.04 µM | [10] | |

| Compound 3e | HCT-15 (Colon) | 4.5 µM | [5] |

| SKOV-3 (Ovarian) | 10.2 µM | [5] | |

| Compound 3f | HCT-15 (Colon) | 8.2 µM | [5] |

| MDA-MB-231 (Breast) | 15.5 µM | [5] | |

| Gefitinib | HCT-15 (Colon) | 19.4 µM | [5] |

| PD153035 | SKOV-3 (Ovarian) | 48.8 µM | [5] |

Table 2: HDAC Inhibition by Quinazoline-based Derivatives

| Compound | Target | IC50 | Reference |

| Compound 1 | HDAC1 | 31 nM | [1] |

| HDAC6 | 16 nM | [1] | |

| Compound 2 | HDAC1 | 37 nM | [1] |

| HDAC6 | 25 nM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Procedure for Synthesis of N4-Substituted-2,4-diaminoquinazolines

This protocol describes the displacement of chlorine from a resin-bound chloroquinazoline intermediate.[6]

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is functionalized to create a support-bound amine.

-

First Substitution (C4): The resin-bound amine is reacted with an excess of 6,7-dimethoxy-2,4-dichloroquinazoline in a solvent like THF with a non-nucleophilic base (e.g., diisopropylethylamine) at room temperature. This selectively forms the C4-amino bond.

-

Washing: The resin is thoroughly washed with solvents such as DMF, methanol, and dichloromethane to remove excess reagents.

-

Second Substitution (C2): The resin intermediate (now a support-bound 4-amino-2-chloroquinazoline) is suspended in a solution of the second amine (R2-NH2) in a high-boiling solvent like N,N-dimethylacetamide (DMA).

-

Heating: The suspension is heated to 135-140 °C for 16 hours to facilitate the displacement of the less reactive C2 chlorine.

-

Final Washing: After cooling to room temperature, the resin is washed again with methanol and dichloromethane.

-

Cleavage: The final product is cleaved from the resin using a solution of trifluoroacetic acid (TFA), often with a scavenger like triethylsilane. The cleavage solution is collected, and the solvent is evaporated to yield the desired 2,4-diaminoquinazoline product.

Caption: Experimental workflow for solid-phase synthesis.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[5]

-

Cell Seeding: Human tumor cells (e.g., HCT-15, SKOV-3) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in an appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The synthesized quinazoline derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 24-48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone of modern medicinal chemistry, providing a robust platform for the design of potent and selective therapeutic agents. Its synthetic tractability allows for the generation of large, diverse libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. While its impact has been most significant in oncology, particularly through the development of kinase inhibitors, the broad biological activity of its derivatives highlights their potential in treating infectious diseases, neurodegenerative disorders, and other conditions.

Future research will likely focus on several key areas. The development of derivatives with novel mechanisms of action or improved selectivity for specific enzyme isoforms or mutant proteins will be critical to overcoming drug resistance. The application of computational methods, such as structure-based drug design and molecular dynamics simulations, will continue to refine the design of next-generation inhibitors.[10] Furthermore, exploring the potential of quinazoline-2,4-diamines as dual- or multi-target agents offers a promising strategy for treating complex multifactorial diseases like cancer and Alzheimer's.[3][15] The continued investigation of this privileged scaffold promises to yield new and effective therapies for a wide range of human diseases.

References

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N2,N4-disubstituted Quinazoline-2,4-diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, a class of compounds with significant interest in medicinal chemistry due to their broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The primary synthetic route described herein commences with the cyclization of anthranilic acid to form a quinazoline-2,4-dione intermediate, followed by chlorination and subsequent sequential nucleophilic aromatic substitution with various amines. This document offers detailed, step-by-step experimental procedures, a comprehensive data summary of reaction yields, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to aid researchers in the successful synthesis and further development of this important class of molecules.

Introduction

Quinazoline-2,4-diamines and their derivatives are privileged scaffolds in drug discovery, with several approved drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, featuring this core structure.[4] The N2 and N4 positions of the quinazoline ring are particularly amenable to substitution, allowing for the generation of large libraries of analogues with diverse pharmacological profiles. The synthetic pathway detailed in these notes is a robust and widely employed method for accessing a variety of N2,N4-disubstituted quinazoline-2,4-diamines.

Data Presentation

The following table summarizes the typical yields for each step in the synthesis of representative N2,N4-disubstituted quinazoline-2,4-diamines.

| Entry | R1 | R2 | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Step 4 Yield (%) | Overall Yield (%) |

| 1 | H | H | 90 | 90 | - | - | 81 |

| 2 | H | Ethanolamine | - | - | 88 | - | - |

| 3 | H | n-Butylamine | - | - | - | - | - |

| 4 | n-Butyl | 3-Fluoroaniline | - | - | - | 74 | - |

| 5 | n-Butyl | 3-Bromoaniline | - | - | - | 64 | - |

| 6 | n-Butyl | 4-Nitroaniline | - | - | - | 50 | - |

| 7 | Ethanolamine | 4-Nitroaniline | - | - | - | 45 | - |

Yields are based on reported literature values and may vary depending on the specific substrate and reaction conditions.[5][6]

Experimental Protocols

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is typically achieved in four main steps, as illustrated in the workflow diagram below.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

This procedure describes the cyclization of anthranilic acid with potassium cyanate to yield quinazoline-2,4(1H,3H)-dione.

Materials:

-

Anthranilic acid

-

Potassium cyanate

-

Sodium hydroxide solution (0.3-0.5 M)

-

Hydrochloric acid (30%)

-

Water

-

500 mL four-hole boiling flask

-

Stirring apparatus

-

Heating mantle

-

Cooling bath

Procedure:

-

To a 500 mL four-hole boiling flask, add anthranilic acid (e.g., 41 g, 0.3 mol) and water (100 mL) to form a mixture.

-

With stirring, add an aqueous solution of potassium cyanate (e.g., 60 g, 0.74 mol in 200 mL of water) dropwise to the mixture.

-

After 30 minutes of stirring, add sodium hydroxide solution (e.g., 60 g of 0.3 mol/L solution) dropwise, maintaining the solution temperature at 40 °C.

-

Continue stirring for another 30 minutes, then heat the mixture to 90 °C and maintain for 2.5 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the mixture by adding 30% hydrochloric acid until the pH is between 2 and 3, keeping the temperature around 0 °C.

-

A solid precipitate will form. Collect the solid by filtration and dry to obtain quinazoline-2,4(1H,3H)-dione.[7]

-

Typical yields for this step are in the range of 86-93%.[7]

Step 2: Synthesis of 2,4-Dichloroquinazoline

This protocol details the chlorination of quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride.

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl3)

-

Triethylamine or other suitable base

-

Chloroform

-

Anhydrous sodium sulfate

-

500 mL four-hole boiling flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 500 mL four-hole boiling flask, add quinazoline-2,4(1H,3H)-dione (e.g., 96 g), phosphorus oxychloride (200 mL), and triethylamine (120 mL).

-

Heat the mixture to reflux and maintain for 12 hours.

-

After reflux, concentrate the reaction mixture under reduced pressure to obtain an oily residue.

-

Dissolve the oily residue in chloroform and carefully pour it into ice-water.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic layers and wash successively with water, hydrochloric acid, water, sodium carbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield 2,4-dichloroquinazoline.[7]

-

Reported yields for this chlorination step are typically around 79-90%.[6][7]

Step 3: Synthesis of N4-Substituted-2-chloroquinazoline-4-amine

This procedure describes the regioselective amination at the C4 position of 2,4-dichloroquinazoline.

Materials:

-

2,4-Dichloroquinazoline

-

Primary or secondary amine (R1-NH2)

-

Dichloromethane (DCM) or other suitable solvent

-

Stirring apparatus

-

Reflux condenser (if required)

Procedure:

-

Dissolve 2,4-dichloroquinazoline (e.g., 0.005 mol) in a suitable solvent like dichloromethane.

-

Add the desired amine (e.g., 2-aminoethanol, 0.19 mol) to the solution.

-

The reaction is often carried out at room temperature or with gentle heating (reflux for 30 minutes in the case of 2-aminoethanol).[6] The first amination is facile due to the high reactivity of the C4 position.

-

Upon completion of the reaction (monitored by TLC), the product may precipitate out of the solution upon cooling.

-

Collect the solid by filtration, wash with water, and dry to obtain the N4-substituted-2-chloroquinazoline-4-amine.[6]

-

Yields for this selective amination are generally high, often in the range of 88%.[6]

Step 4: Synthesis of N2,N4-Disubstituted this compound

This final step involves the amination of the C2 position to furnish the target compound.

Materials:

-

N4-Substituted-2-chloroquinazoline-4-amine

-

Primary or secondary amine (R2-NH2)

-

Ethanol, DMF, or a mixture of both

-

Triethylamine (optional, as a base)

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

Suspend the N4-substituted-2-chloroquinazoline-4-amine (e.g., 1.43 mmol) in a suitable solvent such as absolute ethanol or a mixture of ethanol and DMF.

-

Add the second amine (e.g., phenylmethanamine, 1.43 mmol) and, if necessary, a base like triethylamine (1.43 mmol).

-

Heat the reaction mixture to reflux and maintain for 24 hours. The displacement of the second chlorine atom requires more forcing conditions due to the reduced activation of the quinazoline ring after the first amination.[8]

-

After cooling, the product may precipitate. If not, the solvent is evaporated under reduced pressure.

-

The crude product can be purified by filtration if it precipitates, or by column chromatography.[6]

-

Yields for this final amination step can vary widely depending on the amine used, typically ranging from 45% to 74%.[5][6]

Biological Context: EGFR Signaling Pathway

Many N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[4][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[4] The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by quinazoline-based drugs.

References

- 1. Icotinib - Wikipedia [en.wikipedia.org]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. scispace.com [scispace.com]

- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis of Quinazoline-2,4-diamine Libraries

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of Quinazoline-2,4-diamine libraries, a class of compounds with significant therapeutic potential. The methodology is based on a robust and versatile solid-phase approach, allowing for the generation of diverse compound libraries for screening and lead optimization.

Introduction

Quinazoline-2,4-diamines are a privileged scaffold in medicinal chemistry, forming the core of several approved drugs such as the α1-adrenergic receptor antagonists Prazosin and Doxazosin.[1] Libraries of these compounds are of great interest for drug discovery programs targeting a wide range of biological targets, including but not limited to G-protein coupled receptors and kinases. Solid-phase synthesis offers a highly efficient method for the parallel synthesis of large numbers of analogs, facilitating structure-activity relationship (SAR) studies.

The protocol described herein utilizes a solid-supported amine as the starting point for the sequential construction of the this compound core. The key steps involve two nucleophilic aromatic substitution (SNAr) reactions on a 2,4-dichloroquinazoline scaffold.[2][3][4] Further diversification can be achieved by employing diamines in the second SNAr reaction, followed by acylation of the free amine.[2][3][4]

Data Presentation

The following table summarizes representative examples of Quinazoline-2,4-diamines synthesized using the described solid-phase protocol. The data is compiled from literature and demonstrates the feasibility of achieving high purity for the synthesized compounds.[2]

| Compound ID | R1 | R2 | R3 | Molecular Formula | Mass (m/z) [M+H]+ | Purity (HPLC-UV) |

| 1a | Benzyl | 4-Methylphenyl | H | C24H24N4O2 | 401.2 | >95% |

| 1b | 4-Fluorobenzyl | Cyclohexyl | H | C24H28FN4O2 | 423.2 | >95% |

| 1c | 2-Phenylethyl | 4-Methoxyphenyl | H | C26H28N4O3 | 457.2 | >90% |

| 1d | Cyclohexylmethyl | 3,4-Dichlorophenyl | H | C24H27Cl2N4O2 | 489.1 | >95% |

| 1e | 3-Phenylpropyl | 2-Pyridyl | H | C25H27N5O2 | 442.2 | >90% |

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a this compound library.

Materials and Reagents

-

Merrifield Resin (100-200 mesh, 1% DVB)

-

2-Methoxy-4-hydroxybenzaldehyde

-

Cesium Carbonate (Cs2CO3)

-

N,N-Dimethylacetamide (DMA)

-

Primary Amines (R1-NH2)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3)

-

1% Acetic Acid in N,N-Dimethylformamide (DMF)

-

6,7-Dimethoxy-2,4-dichloroquinazoline

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Primary and Secondary Amines (R2R3NH)

-

Trifluoroacetic Acid (TFA)

-

Triethylsilane (TES)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Protocol 1: Preparation of Aldehyde Resin

-

Swell Merrifield resin in DMA.

-

Add 2-methoxy-4-hydroxybenzaldehyde and Cs2CO3.

-

Heat the mixture at 80°C for 16 hours.

-

After cooling, wash the resin sequentially with DMF, MeOH, and DCM.

-

Dry the resin under vacuum.

Protocol 2: Reductive Amination for Amine Resin Formation

-

Swell the aldehyde resin in 1% AcOH in DMF.

-

Add a solution of the desired primary amine (R1-NH2).

-

Shake the mixture for 1 hour at room temperature.

-

Add NaBH(OAc)3 and shake for an additional 18 hours.

-

Wash the resin sequentially with DMF, MeOH, and DCM.

-

Dry the resin under vacuum.

Protocol 3: First SNAr Reaction - Attachment of the Quinazoline Scaffold

-

Swell the amine resin in THF.

-

Add a solution of 6,7-dimethoxy-2,4-dichloroquinazoline and DIPEA.

-

Heat the mixture at 50-60°C for 16 hours.

-

After cooling, wash the resin sequentially with THF, DMF, MeOH, and DCM.

-

Dry the resin under vacuum.

Protocol 4: Second SNAr Reaction - Introduction of the Second Amine

-

Suspend the resin from Protocol 3 in a solution of the desired primary or secondary amine (R2R3NH) in DMA.

-

Heat the suspension at 135-140°C for 16 hours.

-

Cool the mixture to room temperature.

-